Cas no 2309448-11-9 (2-({1-[(Benzyloxy)carbonyl]-3-(4-bromophenyl)azetidin-3-yl}oxy)acetic acid)

2-({1-[(Benzyloxy)carbonyl]-3-(4-bromophenyl)azetidin-3-yl}oxy)acetic acid structure
2309448-11-9 structure
Product name:2-({1-[(Benzyloxy)carbonyl]-3-(4-bromophenyl)azetidin-3-yl}oxy)acetic acid
CAS No:2309448-11-9
MF:C19H18BrNO5
Molecular Weight:420.253924846649
CID:5778401
PubChem ID:165829762

2-({1-[(Benzyloxy)carbonyl]-3-(4-bromophenyl)azetidin-3-yl}oxy)acetic acid 化学的及び物理的性質

名前と識別子

    • EN300-7428437
    • 2309448-11-9
    • 2-({1-[(benzyloxy)carbonyl]-3-(4-bromophenyl)azetidin-3-yl}oxy)acetic acid
    • 2-({1-[(Benzyloxy)carbonyl]-3-(4-bromophenyl)azetidin-3-yl}oxy)acetic acid
    • インチ: 1S/C19H18BrNO5/c20-16-8-6-15(7-9-16)19(26-11-17(22)23)12-21(13-19)18(24)25-10-14-4-2-1-3-5-14/h1-9H,10-13H2,(H,22,23)
    • InChIKey: DZNUNHDCAKTETO-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)C1(CN(C(=O)OCC2C=CC=CC=2)C1)OCC(=O)O

計算された属性

  • 精确分子量: 419.03684g/mol
  • 同位素质量: 419.03684g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 26
  • 回転可能化学結合数: 7
  • 複雑さ: 494
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.9
  • トポロジー分子極性表面積: 76.1Ų

2-({1-[(Benzyloxy)carbonyl]-3-(4-bromophenyl)azetidin-3-yl}oxy)acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-7428437-10.0g
2-({1-[(benzyloxy)carbonyl]-3-(4-bromophenyl)azetidin-3-yl}oxy)acetic acid
2309448-11-9 95.0%
10.0g
$3929.0 2025-03-11
Enamine
EN300-7428437-0.05g
2-({1-[(benzyloxy)carbonyl]-3-(4-bromophenyl)azetidin-3-yl}oxy)acetic acid
2309448-11-9 95.0%
0.05g
$768.0 2025-03-11
Enamine
EN300-7428437-0.1g
2-({1-[(benzyloxy)carbonyl]-3-(4-bromophenyl)azetidin-3-yl}oxy)acetic acid
2309448-11-9 95.0%
0.1g
$804.0 2025-03-11
Enamine
EN300-7428437-0.5g
2-({1-[(benzyloxy)carbonyl]-3-(4-bromophenyl)azetidin-3-yl}oxy)acetic acid
2309448-11-9 95.0%
0.5g
$877.0 2025-03-11
Enamine
EN300-7428437-1.0g
2-({1-[(benzyloxy)carbonyl]-3-(4-bromophenyl)azetidin-3-yl}oxy)acetic acid
2309448-11-9 95.0%
1.0g
$914.0 2025-03-11
Enamine
EN300-7428437-0.25g
2-({1-[(benzyloxy)carbonyl]-3-(4-bromophenyl)azetidin-3-yl}oxy)acetic acid
2309448-11-9 95.0%
0.25g
$840.0 2025-03-11
Enamine
EN300-7428437-5.0g
2-({1-[(benzyloxy)carbonyl]-3-(4-bromophenyl)azetidin-3-yl}oxy)acetic acid
2309448-11-9 95.0%
5.0g
$2650.0 2025-03-11
Enamine
EN300-7428437-2.5g
2-({1-[(benzyloxy)carbonyl]-3-(4-bromophenyl)azetidin-3-yl}oxy)acetic acid
2309448-11-9 95.0%
2.5g
$1791.0 2025-03-11

2-({1-[(Benzyloxy)carbonyl]-3-(4-bromophenyl)azetidin-3-yl}oxy)acetic acid 関連文献

2-({1-[(Benzyloxy)carbonyl]-3-(4-bromophenyl)azetidin-3-yl}oxy)acetic acidに関する追加情報

Introduction to 2-({1-[(Benzyloxy)carbonyl]-3-(4-bromophenyl)azetidin-3-yl}oxy)acetic Acid (CAS No: 2309448-11-9)

2-({1-[(Benzyloxy)carbonyl]-3-(4-bromophenyl)azetidin-3-yl}oxy)acetic acid, identified by its CAS number 2309448-11-9, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule has garnered attention due to its structural complexity and potential applications in drug development, particularly in the synthesis of novel bioactive agents. The presence of functional groups such as the benzyloxy carbonyl and the bromophenyl moiety makes it a versatile building block for medicinal chemists exploring new therapeutic avenues.

The compound's structure consists of an azetidine ring substituted with a 4-bromophenyl group and an acetic acid derivative linked through an ether oxygen. The benzyloxy carbonyl group not only enhances the solubility and stability of the molecule but also serves as a protective group in peptide synthesis, making it valuable in the development of peptidomimetics. This dual functionality has opened up possibilities for its use in various biochemical pathways and drug interactions.

In recent years, there has been a growing interest in azetidine derivatives due to their potential as scaffolds for small-molecule drugs. The azetidine ring, being a six-membered heterocycle, mimics the conformational flexibility of natural amino acids, which is crucial for binding to biological targets. The incorporation of a 4-bromophenyl group into this framework introduces hydrophobic interactions and electronic properties that can be fine-tuned to enhance binding affinity. This has led to several studies exploring its applications in inhibiting enzymes and receptors involved in diseases such as cancer, inflammation, and neurodegeneration.

The benzyloxy carbonyl group is another key feature that contributes to the compound's utility in pharmaceutical research. This protecting group is commonly used in peptide synthesis to prevent unwanted side reactions and improve reaction yields. Its stability under various reaction conditions makes it an attractive choice for multi-step synthetic routes. Additionally, the acetic acid derivative at one end of the molecule provides a site for further functionalization, allowing chemists to tailor the properties of the compound for specific applications.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules like 2-({1-[(Benzyloxy)carbonyl]-3-(4-bromophenyl)azetidin-3-yl}oxy)acetic acid with greater accuracy. By employing molecular docking simulations, scientists can identify potential binding pockets on target proteins and assess how well the compound fits into these sites. These studies have revealed that derivatives of this compound exhibit promising activity against enzymes such as kinases and proteases, which are often implicated in disease pathways. For instance, modifications to the 4-bromophenyl group have shown enhanced binding affinity to certain kinase domains, suggesting its potential as an inhibitor.

The synthesis of 2-({1-[(Benzyloxy)carbonyl]-3-(4-bromophenyl)azetidin-3-yl}oxy)acetic acid involves a series of well-established organic reactions, including nucleophilic substitution, etherification, and protection-deprotection strategies. The use of advanced synthetic techniques has allowed for higher yields and purities, making it more accessible for large-scale production. Researchers have also explored green chemistry approaches to minimize waste and improve sustainability in its synthesis. These efforts align with the broader trend in pharmaceutical research towards environmentally friendly methods.

The biological evaluation of this compound has revealed several interesting properties that make it a valuable tool for drug discovery. In vitro studies have shown that it exhibits moderate activity against certain cancer cell lines, suggesting its potential as an anticancer agent. Additionally, preliminary data indicate that it may have anti-inflammatory effects by modulating signaling pathways associated with inflammation. These findings have prompted further investigation into its mechanism of action and potential therapeutic applications.

The role of computational tools in drug discovery cannot be overstated. Molecular modeling software has been instrumental in understanding how 2-({1-[(Benzyloxy)carbonyl]-3-(4-bromophenyl)azetidin-3-yl}oxy)acetic acid interacts with biological targets at the atomic level. By visualizing these interactions, researchers can make informed decisions about how to modify the structure to improve potency and selectivity. This approach has led to the identification of novel analogs with enhanced pharmacological properties.

The future prospects for this compound are promising, with ongoing research aimed at expanding its applications in drug development. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive innovation in this area. As our understanding of biological systems continues to grow, compounds like 2-({1-[(Benzyloxy)carbonyl]-3-(4-bromophenyl)azetidin-3-yl}oxy)acetic acid will play a crucial role in developing new therapies for various diseases.

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